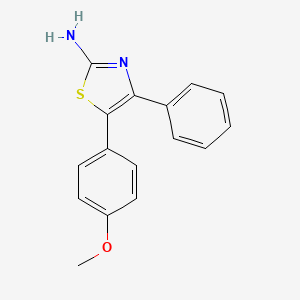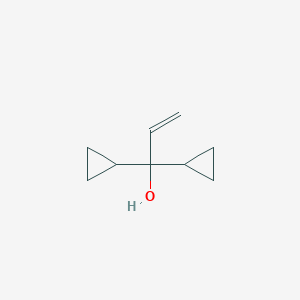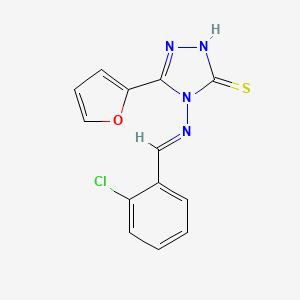![molecular formula C9H15ClN2O4 B11967687 N-[N-(Chloroacetyl)glycyl]-DL-valine CAS No. 94088-95-6](/img/structure/B11967687.png)
N-[N-(Chloroacetyl)glycyl]-DL-valine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[N-(Chloroacetyl)glycyl]-DL-valine is an organic compound with the molecular formula C9H15ClN2O4 It is a derivative of valine, an essential amino acid, and contains a chloroacetyl group attached to the glycine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[N-(Chloroacetyl)glycyl]-DL-valine typically involves the reaction of chloroacetyl chloride with glycine, followed by coupling with DL-valine. The reaction is carried out under alkaline conditions to facilitate the formation of the desired product. The general reaction scheme can be represented as follows:
Chloroacetylation of Glycine: Glycine reacts with chloroacetyl chloride in the presence of a base such as sodium hydroxide to form N-(Chloroacetyl)glycine.
Coupling with DL-Valine: The N-(Chloroacetyl)glycine is then coupled with DL-valine using a coupling reagent like dicyclohexylcarbodiimide (DCC) to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as chromatography may also be employed to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[N-(Chloroacetyl)glycyl]-DL-valine undergoes various chemical reactions, including:
Substitution Reactions: The chloroacetyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the cleavage of the chloroacetyl group.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide are commonly used in substitution reactions.
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, are used for hydrolysis.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride may be used.
Major Products
Substitution Reactions: Products depend on the nucleophile used; for example, replacing chlorine with an amine group forms an amide derivative.
Hydrolysis: Hydrolysis typically yields glycine and DL-valine as major products.
Scientific Research Applications
N-[N-(Chloroacetyl)glycyl]-DL-valine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of N-[N-(Chloroacetyl)glycyl]-DL-valine involves its interaction with specific molecular targets, such as enzymes or receptors. The chloroacetyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of enzyme activity. The glycine and valine moieties may also play a role in binding to specific sites on target molecules, influencing the compound’s overall biological activity.
Comparison with Similar Compounds
N-[N-(Chloroacetyl)glycyl]-DL-valine can be compared with other similar compounds, such as:
N-(Chloroacetyl)glycylglycine: Similar structure but lacks the valine moiety.
N-(Chloroacetyl)-DL-phenylalanine: Contains a phenylalanine moiety instead of valine.
N-(Chloroacetyl)-L-alanine: Contains an alanine moiety instead of valine.
The uniqueness of this compound lies in its specific combination of glycine and valine, which may confer distinct chemical and biological properties compared to its analogs.
Properties
CAS No. |
94088-95-6 |
|---|---|
Molecular Formula |
C9H15ClN2O4 |
Molecular Weight |
250.68 g/mol |
IUPAC Name |
2-[[2-[(2-chloroacetyl)amino]acetyl]amino]-3-methylbutanoic acid |
InChI |
InChI=1S/C9H15ClN2O4/c1-5(2)8(9(15)16)12-7(14)4-11-6(13)3-10/h5,8H,3-4H2,1-2H3,(H,11,13)(H,12,14)(H,15,16) |
InChI Key |
BKNMSZCXSKJYBI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C(=O)O)NC(=O)CNC(=O)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(3-methylphenyl)-2-[(3Z)-2-oxo-3-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)-2,3-dihydro-1H-indol-1-yl]acetamide](/img/structure/B11967607.png)



![(5E)-2-(4-chlorophenyl)-5-(thiophen-2-ylmethylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11967631.png)

![(5Z)-5-{[3-(4-Ethoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-(4-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11967669.png)




![2-hydroxy-N'-tricyclo[3.3.1.1~3,7~]dec-2-ylidenebenzohydrazide](/img/structure/B11967699.png)

![3-{(E)-[(4-chlorophenyl)imino]methyl}-9-methyl-2-(phenylamino)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11967704.png)
